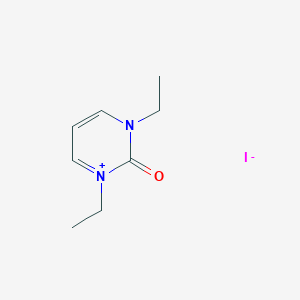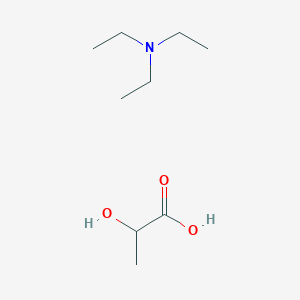
N,N-diethylethanamine;2-hydroxypropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylethanamine;2-hydroxypropanoic acid can be achieved through a series of chemical reactions. One common method involves the reaction of diethylamine with ethyl chloroacetate to form N,N-diethylethanamine. This intermediate is then reacted with lactic acid under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions. The process is optimized to ensure high yield and purity of the final product. Catalysts and solvents may be used to facilitate the reactions and improve efficiency.
化学反应分析
Types of Reactions
N,N-diethylethanamine;2-hydroxypropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler amines and alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, while the carboxylic acid group can undergo esterification and amidation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxides and ketones.
Reduction: Amines and alcohols.
Substitution: Esters and amides.
科学研究应用
N,N-diethylethanamine;2-hydroxypropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other chemical products.
作用机制
The mechanism of action of N,N-diethylethanamine;2-hydroxypropanoic acid involves its interaction with various molecular targets and pathways. The amine group can act as a nucleophile, participating in reactions with electrophiles. The carboxylic acid group can form hydrogen bonds and participate in acid-base reactions. These interactions can influence biological processes and chemical reactions, making the compound valuable in research and industrial applications.
相似化合物的比较
Similar Compounds
N,N-dimethylethanamine: A tertiary amine with similar chemical properties but different reactivity.
2-hydroxybutanoic acid: A carboxylic acid with a similar structure but different functional groups.
Uniqueness
N,N-diethylethanamine;2-hydroxypropanoic acid is unique due to its combination of amine and carboxylic acid functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and makes it versatile for various applications.
属性
CAS 编号 |
56669-88-6 |
|---|---|
分子式 |
C9H21NO3 |
分子量 |
191.27 g/mol |
IUPAC 名称 |
N,N-diethylethanamine;2-hydroxypropanoic acid |
InChI |
InChI=1S/C6H15N.C3H6O3/c1-4-7(5-2)6-3;1-2(4)3(5)6/h4-6H2,1-3H3;2,4H,1H3,(H,5,6) |
InChI 键 |
VOUQMQSMMFZEJE-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC.CC(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


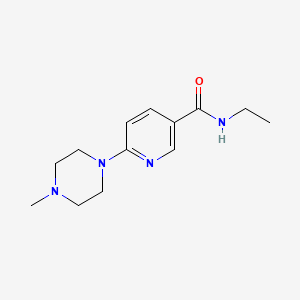

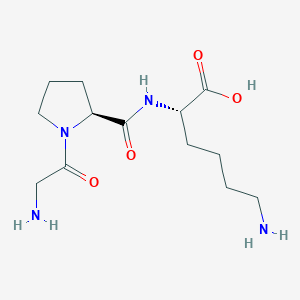
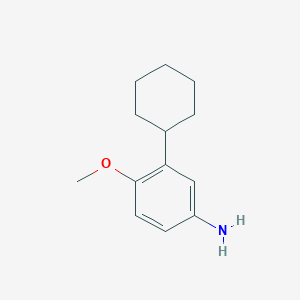


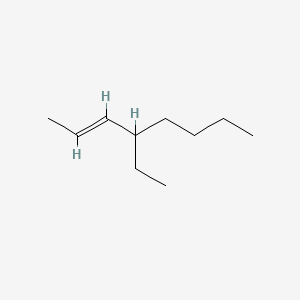
![Propanamide, N-[[2-[(3-chlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14643721.png)


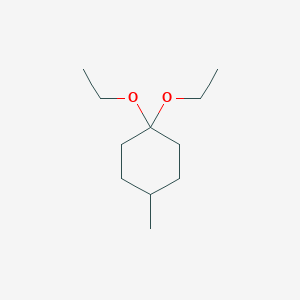
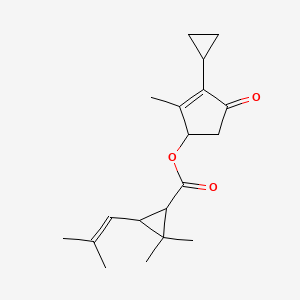
![(2-Chlorophenyl)[5-fluoro-2-(hydroxymethyl)phenyl]methanone](/img/structure/B14643763.png)
